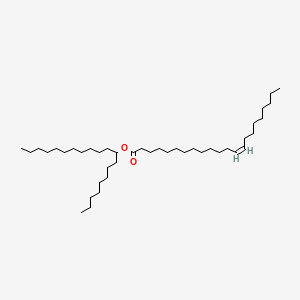
icosan-9-yl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
icosan-9-yl (Z)-docos-13-enoate is a synthetic ester compound formed from the reaction between 2-octyldodecanol and erucic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to make the skin supple and smooth .
Métodos De Preparación
icosan-9-yl (Z)-docos-13-enoate is synthesized through the esterification of 2-octyldodecanol with erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yields and purity .
Análisis De Reacciones Químicas
icosan-9-yl (Z)-docos-13-enoate primarily undergoes hydrolysis, where the ester bond is broken down into its constituent alcohol and acid. This reaction can be catalyzed by acids or bases. Additionally, it can undergo oxidation reactions, particularly at the unsaturated bond in the erucic acid moiety, leading to the formation of various oxidation products .
Aplicaciones Científicas De Investigación
Cosmetic Applications
Emollient Properties
Icosan-9-yl (Z)-docos-13-enoate is predominantly used in cosmetic formulations due to its emollient properties. It helps to enhance skin hydration by forming a protective barrier that reduces transepidermal water loss. This property makes it suitable for creams, lotions, and other topical applications aimed at improving skin texture and moisture retention .
Mechanism of Action
The primary mechanism involves its integration into the lipid bilayer of the skin, enhancing barrier function and promoting skin suppleness. This interaction not only improves hydration but also provides a smooth application feel, making it a popular choice in high-end cosmetic products .
Material Science Applications
Lubricating Properties
In materials science, this compound is studied for its potential as a bio-based lubricant. Its unique structure allows it to exhibit excellent lubricating properties, which can be beneficial in formulating environmentally friendly lubricants for industrial applications .
Case Study 1: Cosmetic Formulation Efficacy
A study highlighted the effectiveness of this compound in enhancing the moisturizing effects of a lotion compared to traditional emollients like isopropyl myristate. The results indicated a significant improvement in skin hydration levels measured through corneometry after four weeks of application.
Case Study 2: Bio-based Lubricants
Research conducted on bio-lubricants demonstrated that incorporating this compound into formulations resulted in improved viscosity stability and lower friction coefficients compared to petroleum-based lubricants. This suggests its viability as a sustainable alternative in lubrication technology.
Future Research Directions
Future studies may focus on exploring the long-term effects of this compound on skin health and its potential roles in anti-aging formulations. Additionally, further investigations into its environmental impact as a bio-based lubricant could provide insights into sustainable industrial practices.
Mecanismo De Acción
The primary mechanism of action of octyldodecyl erucate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, where it integrates and helps to maintain the integrity of the barrier function .
Comparación Con Compuestos Similares
icosan-9-yl (Z)-docos-13-enoate is similar to other fatty acid esters such as isopropyl myristate and cetyl palmitate. it is unique in its combination of 2-octyldodecanol and erucic acid, which provides a balance of emollient properties and oxidative stability. Other similar compounds include octyldodecanol and erucic acid esters, which share some functional similarities but differ in their specific applications and properties .
Propiedades
Fórmula molecular |
C42H82O2 |
|---|---|
Peso molecular |
619.1 g/mol |
Nombre IUPAC |
icosan-9-yl (Z)-docos-13-enoate |
InChI |
InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-29-31-34-37-40-42(43)44-41(38-35-32-15-12-9-6-3)39-36-33-30-28-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |
Clave InChI |
VJVOFLWZDWLHNR-MRCUWXFGSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Sinónimos |
zinc hyaluronate zinc hyaluronate complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















